molecular formula C8H5F4NO2 B13032624 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene

Cat. No.: B13032624
M. Wt: 223.12 g/mol
InChI Key: WIDSINSVXWZAQT-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene is an organic compound characterized by the presence of a fluoro group, a trifluoroethyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene typically involves the introduction of the fluoro and trifluoroethyl groups onto a benzene ring, followed by nitration. Common synthetic routes include:

    Trifluoroethylation: This step involves the addition of the trifluoroethyl group, often using trifluoroethyl iodide or trifluoroethyl bromide as reagents.

    Nitration: The final step involves nitration using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The trifluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products.

Scientific Research Applications

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene can be compared with other similar compounds, such as:

    1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:

    1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: The presence of a chloro group instead of a nitro group alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

1-fluoro-3-nitro-2-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H5F4NO2/c9-6-2-1-3-7(13(14)15)5(6)4-8(10,11)12/h1-3H,4H2

InChI Key

WIDSINSVXWZAQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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